molecular formula C17H24N2O2S B5265190 N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide

N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide

Cat. No.: B5265190
M. Wt: 320.5 g/mol
InChI Key: YLYMYLNGPSYWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide, commonly known as VPCS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. VPCS is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs have been shown to possess various beneficial effects on the cardiovascular, renal, and nervous systems, making sEH inhibition a promising therapeutic strategy for the treatment of several diseases.

Mechanism of Action

The primary mechanism of action of VPCS is the inhibition of N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide, which leads to the accumulation of EETs. EETs have been shown to possess various beneficial effects, including vasodilation, anti-inflammation, and anti-apoptosis. Therefore, this compound inhibition by VPCS enhances the bioavailability of EETs, leading to the aforementioned physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of VPCS have been extensively studied in preclinical models. VPCS has been shown to reduce blood pressure by increasing the bioavailability of EETs, which possess potent vasodilatory effects. Moreover, VPCS has been demonstrated to improve glucose tolerance by enhancing insulin sensitivity and reducing inflammation in adipose tissue. Additionally, VPCS has been shown to possess neuroprotective effects by reducing neuronal damage and inflammation in ischemic stroke and traumatic brain injury models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using VPCS in lab experiments is its high selectivity and potency for N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide inhibition. Moreover, VPCS has been extensively characterized for its pharmacokinetic and pharmacodynamic properties, making it a reliable tool compound for preclinical studies. However, the main limitation of using VPCS in lab experiments is its relatively low aqueous solubility, which may require the use of solubilizing agents or alternative delivery methods.

Future Directions

Several future directions can be pursued to further explore the therapeutic potential of VPCS. One potential direction is the development of VPCS analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased aqueous solubility or enhanced N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide selectivity. Moreover, the combination of VPCS with other therapeutic agents, such as angiotensin-converting enzyme inhibitors or diuretics, may provide synergistic effects in the treatment of hypertension. Additionally, the investigation of VPCS in clinical trials for various diseases, such as hypertension and diabetes, may provide valuable insights into its safety and efficacy in humans.

Synthesis Methods

The synthesis of VPCS involves the reaction of 3-vinylbenzylamine with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with N-methylpyrrolidine and purified to obtain VPCS in high yield and purity.

Scientific Research Applications

VPCS has been extensively studied for its potential therapeutic applications in several diseases, including hypertension, diabetes, and inflammation. In preclinical studies, VPCS has been shown to reduce blood pressure, improve glucose tolerance, and alleviate inflammation in various animal models. Moreover, VPCS has been demonstrated to possess neuroprotective effects in ischemic stroke and traumatic brain injury models.

Properties

IUPAC Name

N-[[1-[(3-ethenylphenyl)methyl]pyrrolidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-2-14-4-3-5-15(10-14)12-19-9-8-16(13-19)11-18-22(20,21)17-6-7-17/h2-5,10,16-18H,1,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYMYLNGPSYWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=C1)CN2CCC(C2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.